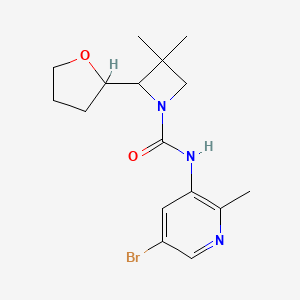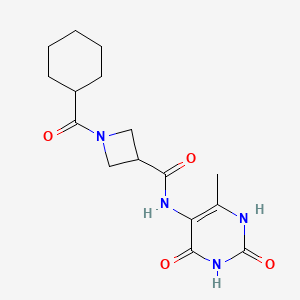![molecular formula C17H29N3O4S B6798640 1-(cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide](/img/structure/B6798640.png)
1-(cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity patterns
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclohexanecarbonyl Group: This step involves the acylation of the azetidine ring with cyclohexanecarbonyl chloride under basic conditions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is introduced through nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-(cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its binding affinity and specificity. The pathways involved often include signal transduction cascades and metabolic processes, which are influenced by the compound’s structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxamide: Shares the azetidine core but lacks the cyclohexanecarbonyl and pyrrolidine moieties.
Cyclohexanecarbonyl derivatives: Compounds with similar cyclohexanecarbonyl groups but different heterocyclic cores.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring but with different substituents.
Uniqueness
1-(Cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide is unique due to the combination of its structural elements, which confer specific reactivity and biological activity. The presence of the cyclohexanecarbonyl group, the azetidine ring, and the methylsulfonylpyrrolidine moiety creates a compound with distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O4S/c1-25(23,24)20-8-7-13(10-20)9-18-16(21)15-11-19(12-15)17(22)14-5-3-2-4-6-14/h13-15H,2-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCGYDPOHLDOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CNC(=O)C2CN(C2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(cyclohexanecarbonyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]azetidine-3-carboxamide](/img/structure/B6798578.png)
![2-(3,4-difluorophenyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B6798586.png)
![N-[2-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide](/img/structure/B6798588.png)
![4-(2-cyano-3-fluorophenyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B6798590.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-1,3,4,5,11,11a-hexahydro-[1,4]diazepino[1,2-a]indole-2-carboxamide](/img/structure/B6798594.png)
![[4-(4-Cyclopropylpyrimidine-5-carbonyl)piperazin-1-yl]-(1-methylpyrrolidin-2-yl)methanone](/img/structure/B6798602.png)
![2-(4-ethylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)morpholine-4-carboxamide](/img/structure/B6798609.png)
![7-benzyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B6798615.png)
![2-(1,3-benzothiazol-2-yl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6798622.png)
![1-(4-Fluorophenyl)-2-[1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B6798628.png)
![5-[2-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)-2-oxoethyl]piperidin-2-one](/img/structure/B6798642.png)
![N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798647.png)
